Indicine N-oxide Is More Active Than Its Free Base Indicine in P388 Leukemia
Indicine N-oxide is a rare exception to the general rule that pyrrolizidine alkaloid free bases are more active than their N-oxides. In the P388 lymphocytic leukemia model in mice, indicine N-oxide exhibited greater antitumor activity than its free base indicine [1][2].
| Evidence Dimension | Antitumor activity |
|---|---|
| Target Compound Data | More active than free base (qualitative, no numerical T/C% or ILS provided in abstract) |
| Comparator Or Baseline | Indicine (free base) — less active |
| Quantified Difference | Not numerically specified in abstract; described as 'more active' and an 'exception' |
| Conditions | P388 lymphocytic leukemia in mice, oral and i.p. administration |
Why This Matters
This inverted SAR demonstrates that INO cannot be replaced by its free base or assumed to behave like other PA N-oxides, justifying its selection as a distinct chemical entity for experimental and clinical studies.
- [1] Powis G, Ames MM, Kovach JS. Relationship of the reductive metabolism of indicine N-oxide to its antitumor activity. Res Commun Chem Pathol Pharmacol. 1979 Jun;24(3):559-69. PMID: 451340. View Source
- [2] Powis G, Ames MM, Kovach JS. Relationship of the reductive metabolism of indicine N-oxide to its antitumor activity. Res Commun Chem Pathol Pharmacol. 1979 Jun;24(3):559-69. PMID: 451340. (Full text via Unbound Medicine) View Source
